Azelastine Hydrochloride
Description
Historical Context of Phthalazinone Derivatives in Medicinal Chemistry
Phthalazinone derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their synthetic versatility and broad spectrum of pharmacological activities. medcentral.comtandfonline.com The phthalazinone scaffold is a common structural feature in many bioactive compounds, making it an attractive framework for the design and development of new therapeutic agents. medcentral.com Historically, research into phthalazinone derivatives has revealed a wide array of biological effects, including antihypertensive, anti-inflammatory, analgesic, and antimicrobial properties. medcentral.comdovepress.com
The diverse biological activities of these compounds are well-documented, with various derivatives showing potential as antitumor, antidiabetic, antiasthmatic, and antihistaminic agents. medcentral.commdpi.com For instance, certain phthalazinone derivatives have been investigated for their potent inhibitory effects on enzymes like poly(ADP-ribose)polymerase (PARP), which is significant in cancer therapy. karger.com The ease of synthesis of phthalazine (B143731) derivatives has further fueled their exploration, allowing for the generation of a wide variety of compounds with diverse activities. mdpi.comeuropeanreview.org This rich history of pharmacological investigation has established the phthalazinone core as a privileged structure in drug discovery. nih.gov
Evolution of Antihistamines and Azelastine (B1213491) Hydrochloride's Position
The development of antihistamines has progressed through distinct generations, each aiming to improve efficacy and reduce side effects. First-generation antihistamines, discovered in the 1930s, were effective but non-selective, leading to significant sedative effects due to their ability to cross the blood-brain barrier. nih.govdroracle.ai
The 1980s saw the introduction of second-generation antihistamines, a major advancement that offered greater selectivity for peripheral H1 receptors. patsnap.com This selectivity resulted in a significant reduction in sedative and other central nervous system side effects. nih.govthno.org Azelastine hydrochloride, a phthalazinone derivative, is classified as a second-generation antihistamine. nih.govnih.gov It was first approved in 1996 as a nasal spray. nih.gov
This compound distinguishes itself within the second-generation class by exhibiting multiple mechanisms of action. nih.govnih.gov Beyond its primary function as a potent and selective H1 receptor antagonist, it also demonstrates mast cell stabilizing properties and inhibits the release and activity of various inflammatory mediators, including leukotrienes and cytokines. nih.govdrugbank.comnih.gov This dual-acting nature, combining antihistaminic and anti-inflammatory effects, positions Azelastine as a significant compound in the management of allergic conditions. nih.govnih.gov The evolution continued with third-generation antihistamines, which are often active metabolites of second-generation drugs, aiming for even higher efficacy and safety profiles. nih.gov
Current Research Landscape and Gaps Pertaining to this compound
Current research on this compound is exploring its therapeutic potential beyond its established use in allergic rhinitis and conjunctivitis. One significant area of investigation is its use in combination therapies. For instance, a formulation combining this compound with the corticosteroid fluticasone (B1203827) propionate (B1217596) has been shown to provide greater symptom relief for allergic rhinitis than either agent alone. Studies are also evaluating its combination with other molecules like mometasone.
A notable emerging area of research is the investigation of Azelastine's antiviral properties. In vitro studies have demonstrated its potential to inhibit the replication of respiratory viruses, including SARS-CoV-2 and respiratory syncytial virus (RSV). Clinical trials have also suggested that an azelastine-containing nasal spray can reduce the viral load in individuals infected with SARS-CoV-2. Furthermore, some research has begun to explore the previously unreported anticancer effects of azelastine, with studies showing it can induce apoptosis and inhibit tumor cell proliferation in colorectal cancer models in vitro and in vivo.
Despite this active research, several gaps in the understanding of this compound remain. There is a need for more comprehensive data on its safety and efficacy in younger pediatric populations, particularly in children aged 4 to 5 years. While its primary H1-receptor antagonist activity is well-characterized, the full extent of its non-receptor, anti-inflammatory, and other multidirectional effects requires further elucidation. The precise mechanisms behind its potential antiviral and anticancer activities are also areas that warrant more in-depth investigation. Additionally, it has been noted that earlier reviews of Azelastine may have a risk of publication bias, suggesting that findings from smaller or negative trials may not have been published, which could limit a complete understanding of its clinical profile. nih.gov
Significance of Multidirectional Pharmacological Effects in Contemporary Drug Discovery
In modern drug discovery, there is a growing recognition of the importance of compounds with multidirectional pharmacological effects, a concept often referred to as polypharmacology. This approach is shifting the traditional "one drug, one target" paradigm to a "one drug, multiple targets" strategy. The rationale behind this shift is that complex diseases, such as cancer and central nervous system disorders, often involve intricate biological networks and multiple pathological pathways. nih.gov
Drugs that can modulate multiple targets simultaneously can offer superior therapeutic efficacy compared to highly selective single-target agents. nih.gov This is because they can address the robustness and redundancy inherent in biological systems, potentially leading to synergistic effects and a reduced likelihood of developing drug resistance. nih.gov The ability of a single molecule to interact with multiple targets can also be leveraged for drug repurposing, where existing drugs are found to have new therapeutic applications.
The multidirectional actions of a compound can be a prerequisite for high efficacy, particularly in the management of chronic diseases with various symptoms. This compound, with its combined antihistaminic, mast cell-stabilizing, and broad anti-inflammatory effects, exemplifies a compound with such desirable polypharmacological properties. drugbank.comnih.gov This multifaceted mechanism of action contributes to its ability to affect both the early and late phases of the allergic reaction, highlighting the therapeutic advantage of multidirectional pharmacology in contemporary medicine. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58581-89-8 (Parent) | |
| Record name | Azelastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelastine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045945 | |
| Record name | Azelastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79307-93-0, 37932-96-0, 58581-89-8 | |
| Record name | Azelastine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelastine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZELASTINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azelastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Molecular Interactions of Azelastine Hydrochloride
Histamine (B1213489) H1-Receptor Antagonism: Detailed Analysis
Azelastine (B1213491) hydrochloride's primary mechanism is its potent and selective antagonism of the histamine H1 receptor, which plays a central role in mediating the acute symptoms of allergic reactions.
Competitive Binding Kinetics and Affinity to H1 Receptors
Azelastine hydrochloride acts as a potent, second-generation, selective H1-receptor antagonist. droracle.aipatsnap.com It exhibits a high affinity for the H1 receptor, with studies indicating its binding affinity is approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine, on a milligram-per-milligram basis. nih.gov The compound functions as a competitive antagonist, binding to H1 receptors on effector cells and thereby preventing histamine from initiating the downstream signaling that leads to allergic symptoms. droracle.ai Some research also characterizes azelastine as an inverse agonist, meaning it can decrease the basal constitutive activity of the H1 receptor even in the absence of histamine.
Kinetic studies reveal that azelastine achieves maximum potency rapidly. In a functional receptor assay using CHO-K1 cells expressing the human H1 receptor, azelastine, along with epinastine, demonstrated maximum potency after only 2.5 minutes of pre-incubation before the addition of histamine. This is in contrast to other antihistamines like olopatadine (B1677272) and ketotifen, which required longer pre-incubation times to show a significant increase in potency.
| Parameter | Value | Reference Compound |
| Binding Affinity | ~10x greater | Chlorpheniramine |
| Receptor Type | Histamine H1 | - |
| Mechanism | Competitive Antagonist | - |
Interactive Data Table: Comparative affinity and mechanism of this compound.
Structural Basis of H1 Receptor Selectivity
This compound is chemically classified as a phthalazinone derivative. droracle.ainih.gov This core structure is fundamental to its high affinity and selectivity for the H1 receptor. Research into related phthalazinone compounds has confirmed the importance of this scaffold for potent H1 antagonism, with azelastine often used as a "gold-standard" for comparison in the development of new antihistamines. nih.gov One study reported a pA2 value (a measure of antagonist potency) for azelastine of 9.7, indicating very high affinity. acs.org
While highly selective for the H1 receptor, its specificity is not absolute, particularly at higher concentrations. A broad screening study showed that at a concentration of 1 μM, azelastine could cause more than 50% inhibition at several other receptors, including adrenergic and serotonin (B10506) receptors. nih.gov Nevertheless, at therapeutic concentrations, its primary and most clinically relevant activity is the blockade of the H1 receptor.
Modulation of Histamine-Mediated Allergic Cascade
By competitively blocking the H1 receptor, this compound effectively interrupts the histamine-mediated allergic cascade. droracle.ai Histamine released from activated mast cells typically binds to H1 receptors on various cells, leading to a range of physiological responses. Azelastine prevents these actions, which include:
Vasodilation and Increased Capillary Permeability: Blockade of H1 receptors on endothelial cells prevents the vasodilation and increased permeability that lead to edema and nasal congestion.
Sensory Nerve Stimulation: It inhibits the stimulation of sensory nerve endings, which is responsible for symptoms like itching and sneezing.
Smooth Muscle Contraction: It prevents histamine-induced spasmodic contractions of smooth muscle in the bronchi and gastrointestinal tract.
This H1-receptor antagonism is responsible for the rapid relief of the early-phase allergic symptoms, such as rhinorrhea, sneezing, and itching, that occur within minutes of allergen exposure. researchgate.net
Mast Cell Stabilization Properties
Beyond its antihistaminic effects, this compound exerts significant control over the allergic response by stabilizing mast cells, the primary source of histamine and other inflammatory mediators.
Inhibition of Mast Cell Degranulation
Azelastine has been shown to possess potent mast cell-stabilizing properties. researchgate.net The process of degranulation—the fusion of intracellular granules with the cell membrane to release their contents—is a critical step in the allergic inflammatory response. This process is highly dependent on an increase in intracellular calcium (Ca2+) concentrations following allergen-IgE-mediated activation. Azelastine is understood to inhibit mast cell degranulation by interfering with this crucial calcium influx. researchgate.net By preventing the rise in intracellular calcium, azelastine stabilizes the mast cell, thereby inhibiting the release of pre-formed mediators stored in the granules. researchgate.net Studies evaluating skin mast cells have shown that pretreatment with azelastine greatly inhibits mast cell degranulation following stimulation. nih.gov
Prevention of Inflammatory Mediator Release from Mast Cells (e.g., Histamine, Tryptase, Interleukin-6, TNF-alpha)
As a direct consequence of mast cell stabilization, this compound effectively prevents the release of a wide array of pro-inflammatory mediators. This includes both the pre-formed mediators found in granules and the newly synthesized lipid mediators and cytokines that contribute to the late-phase allergic reaction.
Histamine and Tryptase: In studies using cultured human mast cells (CHMCs) derived from umbilical cord blood, pretreatment with 24 μM of azelastine resulted in the greatest inhibition of both histamine and tryptase release following stimulation with anti-IgE. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): Azelastine demonstrates a potent inhibitory effect on TNF-α. In a rat mast cell line (RBL-2H3), azelastine inhibited antigen-induced TNF-α release with an IC50 value of 25.7 μM. nih.gov In human mast cells, preincubation with 6 μM azelastine achieved a substantial 80% inhibition of TNF-α secretion. nih.govkarger.com This inhibition is thought to occur through the suppression of intracellular Ca2+ levels and the downstream activation of nuclear factor-kappaB (NF-κB), a key transcription factor for inflammatory cytokines. nih.govkarger.com
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): Azelastine also effectively suppresses the secretion of other key cytokines from human mast cells. Maximal inhibition of IL-6 (83%) was achieved with 24 μM of azelastine, while 60 μM of azelastine resulted in 99% inhibition of IL-8 secretion. nih.govkarger.com
| Mediator | Cell Type | Concentration for Max. Inhibition | % Inhibition |
| Histamine | Human Mast Cells (CHMC) | 24 µM | Significant |
| Tryptase | Human Mast Cells (CHMC) | 24 µM | Significant |
| TNF-alpha | Human Mast Cells (hCBMC) | 6 µM | 80% |
| Interleukin-6 | Human Mast Cells (hCBMC) | 24 µM | 83% |
| Interleukin-8 | Human Mast Cells (hCBMC) | 60 µM | 99% |
Interactive Data Table: Inhibition of Inflammatory Mediator Release by this compound.
By inhibiting the release of this broad spectrum of mediators, this compound not only addresses the immediate symptoms of the allergic reaction but also mitigates the underlying inflammatory processes characteristic of the late-phase response. nih.gov
Anti-inflammatory Mechanisms Beyond H1 Receptor Blockade
This compound, a phthalazinone derivative, is well-recognized as a potent histamine H1 receptor antagonist. However, its therapeutic efficacy in allergic and inflammatory conditions extends beyond this primary mechanism. A substantial body of research has illuminated a range of anti-inflammatory properties that contribute to its clinical effects. These actions involve the modulation of various inflammatory mediators, adhesion molecules, and cellular processes that are critical to the inflammatory cascade.
Inhibition of Leukotriene Synthesis and Release
Azelastine has been shown to significantly inhibit the generation and release of leukotrienes, which are potent inflammatory mediators involved in allergic responses. nih.gov The compound interferes with the leukotriene synthesis pathway at multiple points.
Research on rat basophilic leukemia (RBL)-1 cells indicates that azelastine inhibits the production of both leukotriene C4 (LTC4) and leukotriene B4 (LTB4) by targeting the activity of phospholipase A2. nih.gov This enzyme is responsible for releasing arachidonic acid from membrane phospholipids, the initial substrate for leukotriene synthesis. nih.gov Furthermore, azelastine demonstrates a more specific inhibitory action on leukotriene C4 synthase, the enzyme that catalyzes the final step in LTC4 production. nih.gov
In studies using intact murine peritoneal cells, azelastine showed moderate inhibitory activity on 5-lipoxygenase (5-LO), a key enzyme in the leukotriene pathway, with an IC50 of 10 µM. nih.gov It also inhibits the generation and release of leukotrienes in human neutrophils and eosinophils with an IC50 ranging from 0.9 to 1.1 µM. nih.gov This evidence suggests that azelastine may not be a direct inhibitor of the 5-LO enzyme itself, but rather may interfere with the calcium-dependent translocation of 5-LO from the cytosol to the nuclear envelope, a critical step for its activation. nih.gov
| Cell Type | Parameter Measured | IC50 Value |
|---|---|---|
| Intact Murine Peritoneal Cells | 5-Lipoxygenase (5-LO) Inhibition | 10 µM |
| Chopped Guinea Pig Liver | 5-Lipoxygenase (5-LO) Inhibition | 14 µM |
| Human Neutrophils and Eosinophils | Leukotriene Generation and Release | 0.9 - 1.1 µM |
Reduction of Kinins and Platelet Activating Factor
Azelastine's anti-inflammatory profile includes the ability to reduce the concentration and effects of kinins and Platelet Activating Factor (PAF). droracle.airhinologyjournal.com Both are potent mediators that contribute to the signs and symptoms of inflammation, including increased vascular permeability and bronchoconstriction.
Detailed investigations have demonstrated that azelastine causes a dose-dependent inhibition of both intracellular and extracellular PAF-like activity in human neutrophils and eosinophils. nih.govnih.gov In a study involving neutrophils from asthmatic patients, preincubation with azelastine at concentrations of 10⁻⁶ M and 10⁻⁴ M significantly reduced the release of PAF. nih.gov Similar dose-dependent inhibitory effects were observed on PAF-like activity in eosinophils from both asthmatic and non-asthmatic individuals. nih.gov
| Azelastine Concentration | PAF in Supernatant (ng/10⁷ cells) | PAF in Cell Pellets (ng/10⁷ cells) |
|---|---|---|
| 0 M (Control) | 5.67 | 21.8 |
| 10⁻⁸ M | 5.96 | 20.7 |
| 10⁻⁶ M | 3.49 | 13.9 |
| 10⁻⁴ M | 1.89 | 8.91 |
Downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) Expression
Azelastine has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1). rhinologyjournal.comnih.gov ICAM-1 is an adhesion molecule expressed on the surface of various cells, including nasal epithelial cells, and plays a crucial role in the recruitment of inflammatory cells to the site of inflammation. nih.gov
In a double-blind, placebo-controlled study involving patients with pollen allergies, topical administration of azelastine resulted in a significant decrease in ICAM-1 expression on nasal epithelial cells during both the early and late phases of an allergen-specific nasal challenge. nih.gov This downregulation of ICAM-1 is a key mechanism by which azelastine reduces the infiltration of inflammatory cells like eosinophils and neutrophils into the nasal mucosa. rhinologyjournal.comnih.gov It has also been noted that azelastine can inhibit the upregulation of ICAM-1 induced by cytokines. nih.govmdpi.com
Reduction of Inflammatory Cell Migration
By downregulating adhesion molecules like ICAM-1 and inhibiting chemotactic mediators, azelastine effectively reduces the migration of inflammatory cells to target tissues. rhinologyjournal.commdpi.com This effect has been observed for various immune cells, including eosinophils, neutrophils, and microglial cells. nih.govmdpi.comnih.gov
Studies have demonstrated that intranasal azelastine significantly reduces both eosinophilic and neutrophilic infiltration during the early and late phases of an allergic response. nih.govnih.gov In a study on BV2 microglial cells, azelastine was found to diminish lipopolysaccharide (LPS)-stimulated cell migration. mdpi.com This effect was linked to the inhibition of the JNK/NF-κB signaling pathway, a critical pathway in inflammatory processes. mdpi.com
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β)
Azelastine exerts an inhibitory effect on the synthesis and release of several pro-inflammatory cytokines. nih.govpublichealthpolicyjournal.com Research has shown that azelastine can dose-dependently inhibit both intracellular and extracellular generation of Interleukin-1 beta (IL-1β) in leukocytes stimulated by lipopolysaccharide (LPS). nih.gov This suggests that azelastine is not an IL-1 antagonist but rather an inhibitor of its synthesis and/or release. nih.gov
Furthermore, studies on normal human mast cells have revealed that azelastine inhibits the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8). researchgate.net This inhibition is thought to occur through the suppression of intracellular calcium ion levels and the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor for pro-inflammatory genes. researchgate.net
| Cytokine | Azelastine Concentration for Maximal Inhibition | Percentage of Inhibition |
|---|---|---|
| TNF-α | 6 µM | 80% |
| IL-6 | 24 µM | 83% |
| IL-8 | 60 µM | 99% |
Impact on Eosinophil Activation and Mediator Release
Azelastine demonstrates a significant inhibitory effect on the activation of eosinophils and the release of their inflammatory mediators. nih.govbohrium.com Eosinophils are key effector cells in allergic inflammation, releasing cytotoxic granule proteins and reactive oxygen species.
Clinical studies have shown that treatment with azelastine leads to a significant reduction in the concentration of Eosinophil Cationic Protein (ECP) in the nasal secretions of patients with nasal polyps and allergic rhinitis. nih.govbohrium.com In one study, mean ECP levels decreased from 458 ng/mL to 264 ng/mL after 25 weeks of treatment. bohrium.com Azelastine also inhibits the generation of superoxide (B77818) (O2-) by both neutrophils and eosinophils in a dose-dependent manner (10⁻⁷ to 10⁻⁵ mol/L). nih.gov This action further contributes to its anti-inflammatory effects by reducing oxidative stress at the site of inflammation. nih.gov
Modulation of Phospholipase A2 and Leukotriene C4 Synthase Activity
This compound has been shown to influence the synthesis of leukotrienes, which are potent inflammatory mediators. Research indicates that azelastine inhibits the production of leukotriene C4 (LTC4) through a dual mechanism of action. nih.gov It has been found to inhibit the activity of both phospholipase A2 and leukotriene C4 synthase. nih.gov
Non-Receptor Mediated Effects and Novel Mechanisms
Beyond its well-established role as a histamine H1 receptor antagonist, this compound exhibits a range of effects that are not mediated by this receptor. mdpi.com These novel mechanisms have opened up research into its potential applications in other therapeutic areas, including oncology. mdpi.comnih.gov Studies have demonstrated that azelastine possesses anti-proliferative, cytotoxic, autophagic, and apoptotic properties in cancer cells, suggesting a multidirectional mechanism of action. nih.govnih.gov
Recent research has focused on the potential antitumor properties of this compound, with studies revealing several mechanisms through which it can induce cancer cell death. nih.govnih.gov Investigations using human cervical cancer (HeLa) cells have shown that azelastine can trigger apoptosis, promote autophagy, alter cell cycle progression, and induce oxidative stress, ultimately leading to cell death. nih.gov
This compound has been demonstrated to be a potent inducer of apoptosis in cancer cells. researchgate.net At concentrations between 45 µM and 90 µM, azelastine clearly promotes apoptosis through the activation of caspases 3 and 7 and the inactivation of the anti-apoptotic protein Bcl-2. nih.govnih.gov The activation of these executioner caspases is a critical step in the apoptotic pathway. researchgate.net In studies on HeLa cells, exposure to azelastine led to a concentration-dependent increase in the percentage of apoptotic cells. nih.gov At 15 µM, over 26% of cells were apoptotic, increasing to over 93% and 98% at concentrations of 60 µM and 90 µM, respectively. nih.gov This process is further characterized by morphological changes typical of apoptosis, such as chromatin condensation and fragmentation of the cell nucleus. researchgate.net
Table 1: Effect of this compound on Apoptosis Induction in HeLa Cells
| Azelastine Concentration (µM) | Percentage of Apoptotic Cells (%) |
|---|---|
| 15 | >26 |
| 25 | >34 |
| 45 | 60.13 |
| 60 | >93 |
| 90 | >98 |
This compound also modulates autophagy, a cellular process involving the degradation of cellular components. nih.gov At lower concentrations (15–25 µM), azelastine induces autophagy in HeLa cells. nih.gov This is evidenced by an increase in the activity of lysosomal enzymes such as cathepsin D and L, as well as the activation of microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govnih.gov LC3 is a key protein involved in the formation of autophagosomes. nih.gov The highest activity of LC3 protein was observed at concentrations of 15 µM and 25 µM, with fluorescence intensity reaching 139.3% and 143.36% respectively, compared to control cells. nih.gov
Table 2: Effect of this compound on LC3 Protein Activity in HeLa Cells
| Azelastine Concentration (µM) | LC3 Protein Fluorescence Intensity (% of Control) |
|---|---|
| Control | 48.9 |
| 15 | 139.3 |
| 25 | 143.36 |
The anti-proliferative effects of this compound are also linked to its ability to interfere with the cell cycle. nih.gov Studies have shown that azelastine blocks cervical cancer cells in the S phase of the cell cycle, which is the phase of DNA synthesis. nih.gov This effect is concentration-dependent, with a statistically significant increase in the number of cells arrested in the S phase as the azelastine concentration increases. nih.govresearchgate.net Compared to a control value of 28.77%, the percentage of cells in S phase rose to 34.23% at 15 µM and 44.47% at 45 µM. nih.gov At higher concentrations of 60 µM and 90 µM, a twofold increase in S phase cells was observed compared to the control group. nih.gov
Table 3: Effect of this compound on Cell Cycle S Phase Arrest in HeLa Cells
| Azelastine Concentration (µM) | Percentage of Cells in S Phase (%) |
|---|---|
| Control | 28.77 |
| 15 | 34.23 |
| 25 | 40.64 |
| 45 | 44.47 |
| 60 | ~57.5 |
| 90 | ~57.5 |
This compound treatment can lead to increased intracellular production of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage. mdpi.com In HeLa cells, azelastine induced a concentration-dependent increase in ROS generation. mdpi.com Compared to a baseline of 3.29% in control cells, the percentage of ROS-positive cells increased to 12.4% at 15 µM and 24.8% at 25 µM. mdpi.com At higher concentrations of 45 µM, 60 µM, and 90 µM, the levels of ROS-positive cells were significantly elevated, reaching over 45%, 48.93%, and 49.99%, respectively. mdpi.com This increase in ROS contributes to DNA damage, further promoting the cytotoxic effects of the compound. nih.govnih.gov
Table 4: Effect of this compound on ROS Generation in HeLa Cells
| Azelastine Concentration (µM) | Percentage of ROS-Positive Cells (%) |
|---|---|
| Control | 3.29 |
| 15 | 12.4 |
| 25 | 24.8 |
| 45 | >45 |
| 60 | 48.93 |
| 90 | 49.99 |
Potential Antitumor Properties and Mechanisms
Effects on Mitochondrial Membrane Potential
Recent studies have indicated that this compound can induce mitochondrial dysfunction, a key event in apoptosis (programmed cell death). This has been observed particularly in cancer cell lines, where the compound's effects on mitochondria are a component of its anti-proliferative properties.
In a study conducted on human cervical cancer (HeLa) cells, this compound was shown to cause a concentration-dependent decrease in mitochondrial membrane potential (ΔΨm) nih.govnih.gov. The depolarization of the mitochondrial membrane is a critical indicator of mitochondrial damage and a commitment point for apoptosis. At a concentration of 15 µM, a small but significant percentage of cells (9.76%) exhibited mitochondrial membrane depolarization nih.gov. This effect became more pronounced with increasing concentrations. At 25 µM and 45 µM, the percentages of cells with reduced mitochondrial membrane potential were 14.05% and 15.89%, respectively nih.gov. The most substantial impact was observed at concentrations of 60 µM and 90 µM, where over 50% of the cells displayed mitochondrial membrane depolarization nih.govmdpi.com.
This induction of mitochondrial membrane depolarization is linked to an increase in reactive oxygen species (ROS) generation, which in turn can lead to oxidative stress and further mitochondrial damage nih.govresearchgate.net. The integrity of the mitochondrial membrane is crucial for cellular function, and its disruption by this compound is a significant aspect of its broader cellular effects.
| This compound Concentration (µM) | Percentage of HeLa Cells with Reduced Mitochondrial Membrane Potential (%) |
|---|---|
| 15 | 9.76 |
| 25 | 14.05 |
| 45 | 15.89 |
| 60 | >50 |
| 90 | >50 |
Inhibition of SARS-CoV-2 Infection in Nasal Tissue
This compound has been identified as a potent inhibitor of SARS-CoV-2 infection in vitro, a finding of significant interest for potential therapeutic applications. Its antiviral activity has been demonstrated in various cell culture models, including reconstituted human nasal tissue, which is a primary site of initial viral entry and replication.
In vitro studies have shown that azelastine effectively reduces the cytopathic effect induced by SARS-CoV-2 and inhibits viral replication in Vero E6 cells news-medical.net. The 50% effective concentration (EC50) of azelastine against different SARS-CoV-2 variants in these cells was found to be in the range of 2.2–6.5 µM.
Crucially, the inhibitory effect of azelastine has been confirmed in a more physiologically relevant model of reconstituted human nasal tissue news-medical.net. In these experiments, a five-fold dilution of a commercially available azelastine nasal spray formulation demonstrated high potency in inhibiting the propagation of the SARS-CoV-2 virus news-medical.net. This suggests that locally administered azelastine can achieve concentrations in the nasal mucosa sufficient to exert an antiviral effect.
Phase 2 clinical trials have provided further evidence for the potential of azelastine nasal spray in the context of COVID-19. One such trial revealed that the use of azelastine nasal spray was associated with a significantly reduced risk of laboratory-confirmed SARS-CoV-2 infections contagionlive.com. In the treatment group, 2.2% of participants became infected with SARS-CoV-2, compared to 6.7% in the placebo group contagionlive.com. Furthermore, the time to infection was longer in the azelastine group, and there were fewer symptomatic infections.
The proposed mechanisms for its antiviral action are multifaceted and may include interference with viral entry into host cells by binding to the ACE2 receptor, inhibition of the viral main protease (Mpro), and modulation of host cell factors that are crucial for viral replication.
| Study Type | Cell/Tissue Model | Key Findings |
|---|---|---|
| In Vitro | Vero E6 Cells | EC50 of 2.2–6.5 µM against various SARS-CoV-2 variants. |
| In Vitro | Reconstituted Human Nasal Tissue | A 5-fold dilution of a commercial nasal spray formulation potently inhibited viral propagation. |
| Phase 2 Clinical Trial | Human Subjects | Significant reduction in the incidence of SARS-CoV-2 infection (2.2% in azelastine group vs. 6.7% in placebo group). |
Pharmacokinetics and Pharmacodynamics of Azelastine Hydrochloride
Absorption and Bioavailability Studies
Systemic Bioavailability Following Intranasal Administration
Following intranasal administration, azelastine (B1213491) hydrochloride is absorbed into the systemic circulation. The systemic bioavailability is approximately 40%. wikipedia.orgdrugbank.comnih.govtandfonline.comrxlist.com This level of bioavailability has been found to be similar even when azelastine is formulated in combination with other active ingredients, such as fluticasone (B1203827) propionate (B1217596). nih.govbohrium.com
Plasma Concentration and Time to Peak Concentration (Tmax)
Maximum plasma concentrations (Cmax) of azelastine are typically achieved within 2 to 3 hours after intranasal administration. drugbank.comnih.govtandfonline.com Some studies have reported a median Tmax of 4 hours. rxlist.comfda.gov
In a study evaluating a single dose of a 0.15% intranasal spray (822 mcg total dose), the mean peak plasma concentration (Cmax) for azelastine was 409 pg/mL, and the mean systemic exposure (AUC) was 9,312 pg·hr/mL. rxlist.comfda.gov Another study involving a single 0.28 mg dose reported an adjusted mean Cmax of 61.59 pg/mL. nih.govsemanticscholar.org Oral administration of a 2 mg dose resulted in a mean Cmax of 590.04 pg/mL with a median Tmax of 6.0 hours. jcpjournal.org
The principal active metabolite of azelastine, desmethylazelastine (B192710), has a longer half-life than the parent compound. drugbank.com After a single dose of a 0.15% nasal spray, the mean terminal half-life was 25 hours for azelastine and 57 hours for desmethylazelastine. fda.gov
Table 1: Pharmacokinetic Parameters of Intranasal Azelastine Hydrochloride
| Parameter | Value | Route of Administration |
|---|---|---|
| Systemic Bioavailability | ~40% | Intranasal |
| Tmax (Time to Peak) | 2-4 hours | Intranasal |
| Cmax (Peak Concentration) | 409 pg/mL | Intranasal (0.15% spray) |
| AUC (Systemic Exposure) | 9312 pg·hr/mL | Intranasal (0.15% spray) |
| Elimination Half-Life | ~22-25 hours | Based on IV, Oral, and Intranasal |
Dose Proportionality and Time-Independent Pharmacokinetics
Studies have shown that the pharmacokinetics of azelastine may not be dose-proportional, particularly with intranasal administration at higher doses. When administered intranasally at doses exceeding two sprays per nostril twice daily for 29 days, this compound resulted in greater than proportional increases in Cmax and area under the curve (AUC). drugs.com A specific study designed to characterize dose proportionality and time-independent pharmacokinetics for a 0.1% nasal spray did not demonstrate these properties. fda.gov
Conversely, a study involving single oral doses of this compound tablets (ranging from 2.2 mg to 17.6 mg) did demonstrate dose linearity. nih.gov In this study, the values for AUC and Cmax increased linearly with the dose, while the time to peak concentration (Tmax) and the terminal half-life were not influenced by the dose. nih.gov
Distribution Profile
Volume of Distribution
The distribution of azelastine in the body is extensive, as indicated by its large volume of distribution. Based on data from intravenous and oral administration, the steady-state volume of distribution is 14.5 L/kg. wikipedia.orgdrugbank.comnih.govdrugs.com This high value suggests significant distribution of the drug into tissues outside of the plasma.
Plasma Protein Binding Characteristics
In vitro studies using human plasma have determined the plasma protein binding characteristics of azelastine and its primary active metabolite, desmethylazelastine. Azelastine is approximately 88% bound to plasma proteins. drugbank.comdrugs.com Its metabolite, desmethylazelastine, exhibits even higher binding, at approximately 97%. drugbank.comdrugs.com The extent of a drug's binding to plasma proteins is a key factor in its distribution and availability to reach its site of action. taylorandfrancis.com
Table 2: Distribution Characteristics of this compound
| Parameter | Azelastine | Desmethylazelastine |
|---|---|---|
| Volume of Distribution (Vd) | 14.5 L/kg | Not specified |
| Plasma Protein Binding | ~88% | ~97% |
Metabolism and Biotransformation Pathways
This compound is principally metabolized through oxidation. fda.gov This oxidative process is carried out by the cytochrome P450 enzyme system, leading to the formation of a primary and active metabolite known as desmethylazelastine. fda.govwikipedia.orgnih.govdrugs.com In addition to desmethylazelastine, two inactive carboxylic acid metabolites are also produced in lesser amounts. wikipedia.orgresearchgate.net Following intranasal administration and once a steady-state is reached, the plasma concentrations of desmethylazelastine typically range from 20% to 50% of the parent azelastine concentrations. fda.govdrugs.com The metabolite profile appears to be similar regardless of whether this compound is administered orally or intranasally. fda.govdrugs.com
The N-demethylation of azelastine to its active metabolite, desmethylazelastine, involves multiple isoforms of the cytochrome P450 (CYP) enzyme system. drugs.comnih.gov Research has identified that this biotransformation is mainly catalyzed by CYP3A4 and CYP2D6, with a smaller contribution from CYP1A2. nih.govcaymanchem.com Studies using human liver microsomes have shown that the N-demethylation process is biphasic. nih.gov The high-affinity component of this process is associated with CYP2D6, while the low-affinity component is linked to CYP3A4 and CYP1A2. nih.gov On average, the percentage contribution of each isoform to azelastine N-demethylation in human liver microsomes is estimated to be 76.6% for CYP3A4, 21.8% for CYP2D6, and 3.9% for CYP1A2, though individual variations exist. nih.gov The significant role of CYP3A4 is further suggested by the correlation between azelastine N-demethylase activity and testosterone (B1683101) 6β-hydroxylase activity, a known marker for CYP3A4. nih.gov
CYP450 Isoform Contribution to Azelastine N-demethylation
| CYP Isoform | Average Contribution (%) |
|---|---|
| CYP3A4 | 76.6 |
| CYP2D6 | 21.8 |
| CYP1A2 | 3.9 |
Elimination and Excretion Pathways
The elimination of azelastine and its metabolites from the body occurs over an extended period, primarily through a non-renal route. The pharmacokinetic properties, including the half-life and excretion pathways, define the duration of the drug's presence in the systemic circulation.
The elimination half-life of azelastine is approximately 22 hours, based on data from intravenous and oral administration. fda.govnih.govdrugs.com The active metabolite, desmethylazelastine, has a considerably longer half-life. nih.govmedchemexpress.com Following oral administration of azelastine, the elimination half-life of desmethylazelastine is 54 hours. fda.govnih.govdrugs.commedchemexpress.com Data from intranasal administration shows slight variations depending on the formulation; for a 0.1% solution, the half-life of azelastine is 22 hours and desmethylazelastine is 52 hours, while for a 0.15% solution, the half-lives are 25 hours and 57 hours, respectively. rxlist.comfda.gov
Elimination Half-life of Azelastine and Desmethylazelastine
| Compound | Administration Route/Formulation | Half-life (hours) |
|---|---|---|
| Azelastine | Oral / IV | 22 |
| Desmethylazelastine | Oral | 54 |
| Azelastine | Intranasal (0.1%) | 22 |
| Desmethylazelastine | Intranasal (0.1%) | 52 |
| Azelastine | Intranasal (0.15%) | 25 |
| Desmethylazelastine | Intranasal (0.15%) | 57 |
The primary route of elimination for this compound and its metabolites is through the feces. wikipedia.org Following an oral dose of radiolabeled this compound, approximately 75% of the dose is excreted in the feces. fda.govdrugs.comnih.govdrugs.comrxlist.com Less than 10% of the amount excreted in the feces is unchanged azelastine, indicating that the majority of the drug is eliminated as metabolites. fda.govnih.govdrugs.comnih.govdrugs.com
Pharmacodynamic Modeling and Simulation
Pharmacodynamic (PD) modeling and simulation are crucial tools in understanding the therapeutic effects of a drug in relation to its concentration in the body over time. For this compound, these models help in elucidating the mechanisms of action and in optimizing dosing strategies to achieve maximal therapeutic benefit.
Pharmacokinetic/pharmacodynamic (PK/PD) correlation studies are designed to establish a relationship between the concentration of a drug in the body (pharmacokinetics) and its observed pharmacological effect (pharmacodynamics). While extensive clinical data support the efficacy of this compound in allergic rhinitis, detailed PK/PD modeling studies in this specific indication are not abundantly available in published literature. However, a notable pharmacometric model has been developed that provides valuable insights into the PK/PD relationship of azelastine, albeit in a different therapeutic context.
Pharmacometric Modeling in a Viral Infection Context
A significant PK/PD modeling and simulation study was conducted to investigate the effect of intranasally administered azelastine on SARS-CoV-2 viral kinetics. This study, while not focused on allergic rhinitis, provides a comprehensive example of the application of PK/PD modeling to azelastine.
In this research, a pharmacokinetic model was developed for both oral and intranasal administration of azelastine. A one-compartment model with parallel absorption pathways best described the pharmacokinetics following intranasal administration, accounting for both local (nasal) and gastrointestinal absorption. This PK model was then linked to a viral kinetic model to describe the effect of azelastine on the viral load in COVID-19 patients.
The study utilized an Emax model to describe the drug's effect, which relates the drug concentration to the magnitude of the pharmacological response. The model demonstrated a statistically significant influence of azelastine exposure on the elimination of the virus. Specifically, at its maximum effect, azelastine was found to increase the viral clearance by 32.2%. This finding provides a quantitative link between the concentration of azelastine and a specific pharmacodynamic outcome.
Dose-Response Relationship in Allergic Rhinitis
In the context of allergic rhinitis, the correlation between the pharmacokinetics and pharmacodynamics of this compound can be inferred from dose-ranging clinical studies that have evaluated the efficacy of different concentrations of the nasal spray. These studies establish a clear dose-dependent improvement in the symptoms of allergic rhinitis, which is a fundamental aspect of the PK/PD relationship.
Clinical trials have compared the efficacy of 0.10% and 0.15% formulations of this compound nasal spray in patients with perennial allergic rhinitis. The results from these studies have demonstrated that the 0.15% concentration provides a greater improvement in the total nasal symptom score (TNSS) compared to the 0.10% concentration, indicating a positive dose-response relationship.
The following table summarizes the pharmacokinetic parameters of different formulations of this compound nasal spray, which underpins the observed dose-dependent clinical efficacy.
| Formulation | Total Dose | Mean Cmax (pg/mL) | Mean AUC0-inf (pg·hr/mL) |
| 0.1% Azelastine HCl | 548 mcg | - | - |
| 0.15% Azelastine HCl | 822 mcg | 409 | 9312 |
Data derived from FDA clinical pharmacology reviews.
Furthermore, a study in perennial allergic rhinitis showed a greater least squares (LS) mean improvement from baseline in the morning and evening combined reflective Total Nasal Symptom Score (rTNSS) with the 0.15% formulation compared to the 0.10% formulation.
| Formulation | LS Mean Improvement from Baseline in rTNSS |
| 0.10% Azelastine HCl | 3.81 |
| 0.15% Azelastine HCl | 4.10 |
These clinical findings, which demonstrate a greater reduction in allergic rhinitis symptoms with a higher concentration and consequently higher systemic exposure (as indicated by the pharmacokinetic data), provide strong evidence for a positive PK/PD correlation for this compound in its primary therapeutic indication.
Drug Interactions and Concomitant Therapies Involving Azelastine Hydrochloride
Pharmacokinetic Interactions
Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion of a drug. For azelastine (B1213491) hydrochloride, the most significant of these interactions involve the cytochrome P450 (CYP) enzyme system.
Azelastine hydrochloride is primarily metabolized in the liver by the cytochrome P450 enzyme system into its main active metabolite, desmethylazelastine (B192710). Studies have identified that the N-demethylation of azelastine is catalyzed mainly by CYP3A4 and CYP2D6, with a minor contribution from CYP1A2.
In vitro studies have been conducted to determine the inhibitory potential of azelastine and its metabolites on various CYP isoforms. Research using human liver microsomes has shown that azelastine and its metabolites, desmethylazelastine and 6-hydroxyazelastine, can competitively inhibit several CYP enzymes. The most potent inhibitory effect was observed on CYP2D6. nih.gov While inhibition of CYP2C9, CYP2C19, and CYP3A4 was also noted, it is considered to be clinically insignificant at therapeutic concentrations. nih.gov Notably, CYP1A2, CYP2A6, and CYP2E1 activities were not significantly inhibited by azelastine or its metabolites. nih.gov
| CYP Isoform | Inhibitor | Inhibition Constant (Ki, μM) | Type of Inhibition |
|---|---|---|---|
| CYP2D6 | Azelastine | 1.2 ± 0.1 | Competitive |
| Desmethylazelastine | 1.5 ± 0.2 | Competitive | |
| 6-hydroxyazelastine | 3.0 ± 0.5 | Competitive | |
| CYP2C19 | Azelastine | 21.9 ± 2.2 | Competitive |
| Desmethylazelastine | 7.3 ± 1.6 | Competitive | |
| 6-hydroxyazelastine | 9.3 ± 1.6 | Competitive | |
| CYP2C9 | Azelastine | 13.9 ± 1.8 | Competitive |
| Desmethylazelastine | 15.0 ± 3.1 | Competitive | |
| 6-hydroxyazelastine | 17.0 ± 4.1 | Competitive | |
| CYP3A4 | Azelastine | 23.7 ± 4.6 | Competitive |
| Desmethylazelastine | 13.2 ± 2.3 | Competitive |
Given the inhibitory effect of azelastine on CYP2D6, there is a potential for in vivo drug interactions with other medications that are primarily metabolized by this enzyme. nih.gov Co-administration could theoretically lead to increased plasma concentrations and enhanced pharmacologic effects of CYP2D6 substrates. However, it has been suggested that this interaction might not lead to critical side effects. nih.gov Despite in vitro data, a clinical study involving co-administration of oral azelastine with potent CYP3A4 inhibitors like erythromycin or ketoconazole did not report any clinically important drug interactions.
Conversely, the metabolism of azelastine itself can be affected by other drugs. Co-administration with inhibitors of CYP3A4 or CYP2D6 could potentially increase the systemic exposure of azelastine. For instance, the metabolism of azelastine may be decreased when combined with drugs like amiodarone, aprepitant, or berotralstat. drugbank.com In contrast, inducers of these enzymes, such as armodafinil or budesonide, could potentially increase the metabolism of azelastine, leading to reduced systemic exposure. drugbank.com
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when drugs act on the same or similar physiological systems, leading to additive, synergistic, or antagonistic effects.
This compound can cause somnolence in some patients. nih.gov When used concurrently with other central nervous system (CNS) depressants, there is a significant risk of additive sedative effects, leading to further reductions in alertness and impairment of CNS performance. nih.govdrugs.com Therefore, concurrent use with alcohol or other CNS depressants should be avoided. nih.govglobalrx.com Patients should be cautioned about engaging in hazardous activities that require complete mental alertness, such as driving or operating machinery, after taking azelastine, especially if combined with other CNS depressants. nih.gov
Examples of CNS depressants that may have additive sedative effects with this compound include:
Alcohol sterisonline.comnih.gov
Benzodiazepines (e.g., alprazolam) drugbank.com
Opioids
Other antihistamines (e.g., brompheniramine) drugbank.com
Tricyclic antidepressants (e.g., amitriptyline) drugbank.com
Muscle relaxants (e.g., baclofen)
The primary concern regarding the co-administration of this compound with anticholinergic medications is the potential for additive CNS depressant effects, rather than a pronounced anticholinergic interaction. nih.gov Using anticholinergic agents, particularly in combination with alcohol, can result in significant impairment of attention. nih.gov As azelastine also carries a warning against use with alcohol due to potentiated CNS effects, caution is advised when it is used as part of a regimen that includes other drugs with sedative or anticholinergic properties. nih.gov
Combination Therapies and Synergistic Effects
This compound is frequently used in combination therapies, particularly with intranasal corticosteroids, to achieve greater symptom control in allergic rhinitis. Clinical studies have demonstrated that these combinations can produce synergistic or additive effects.
A combination of azelastine nasal spray and fluticasone (B1203827) propionate (B1217596) nasal spray has been shown to provide a more substantial therapeutic benefit for patients with seasonal allergic rhinitis compared to therapy with either agent alone. nih.gov In a 2-week clinical trial, the combination therapy resulted in a significantly greater improvement in the total nasal symptom score (TNSS) compared to either fluticasone or azelastine monotherapy. nih.gov This enhanced efficacy is believed to result from the complementary mechanisms of action: the rapid antihistaminic effect of azelastine and the anti-inflammatory effects of the corticosteroid. nih.gov
Similarly, a combination of azelastine and mometasone has demonstrated synergistic effects. In a murine model of allergic rhinitis, the combination synergistically suppressed pro-inflammatory Th2 and Th17 responses while elevating regulatory T-cell (Treg) responses. nih.gov In clinical settings, the combination of this compound and mometasone furoate led to a more pronounced alleviation of rhinitis symptoms and improved quality of life compared to mometasone monotherapy. nih.gov
| Combination Therapy | Comparator(s) | Key Finding | Reference |
|---|---|---|---|
| Azelastine + Fluticasone Propionate | Azelastine alone; Fluticasone propionate alone | The combination group showed a 37.9% improvement in Total Nasal Symptom Score (TNSS), compared to 24.8% for azelastine alone and 27.1% for fluticasone alone (P < .05 vs either agent alone). | nih.gov |
| Azelastine + Mometasone | Azelastine alone; Mometasone alone | In a murine model, the combination synergistically suppressed allergic inflammation by modifying the Treg/Th17 balance. | nih.gov |
| Azelastine + Mometasone Furoate | Mometasone furoate alone | The combination resulted in a more pronounced alleviation of rhinological symptoms and improved quality of life at the early stages of therapy. | nih.gov |
This compound with Fluticasone Propionate
The combination of this compound, an H1-receptor antagonist, and Fluticasone propionate, a corticosteroid, is primarily utilized for the relief of symptoms associated with seasonal allergic rhinitis. drugs.commountainside-medical.com This formulation is designed to address both the histamine-mediated allergic response and the underlying inflammation. mountainside-medical.comsterisonline.com
Clinical studies have consistently demonstrated that the concurrent administration of intranasal this compound and Fluticasone propionate provides superior symptom relief compared to monotherapy with either agent alone. epa.govciplamed.comnih.gov A meta-analysis of six studies confirmed that the combination therapy led to a significantly greater improvement in the Total Nasal Symptom Score (TNSS), which includes assessments of sneezing, itchy nose, runny nose, and nasal congestion. epa.govciplamed.com
In a 14-day clinical trial involving patients with moderate to severe seasonal allergic rhinitis, the combination therapy group showed a 37.9% improvement in TNSS from baseline, which was statistically significant compared to the 27.1% improvement with Fluticasone propionate alone and the 24.8% improvement with this compound alone. epa.govnih.gov Another study reported that the combination spray improved the TNSS by 28.4%, compared to 20.4% for fluticasone, 16.4% for azelastine, and 11.2% for placebo. nih.gov
This enhanced efficacy is attributed to the dual mechanism of action, where this compound provides rapid onset of antihistaminic effect, while Fluticasone propionate reduces nasal inflammation. sterisonline.comnih.gov The combination has been shown to offer a rapid onset of action, with some studies noting effects within minutes. nih.gov
Clinical Efficacy of Combination Therapy vs. Monotherapy for Allergic Rhinitis
| Treatment Group | Mean Improvement in Total Nasal Symptom Score (TNSS) from Baseline (%) | Reference |
|---|---|---|
| Azelastine HCl + Fluticasone Propionate | 37.9% | epa.govnih.gov |
| Fluticasone Propionate alone | 27.1% | epa.govnih.gov |
| Azelastine HCl alone | 24.8% | epa.govnih.gov |
| Azelastine HCl + Fluticasone Propionate | 28.4% | nih.gov |
| Fluticasone Propionate alone | 20.4% | nih.gov |
| Azelastine HCl alone | 16.4% | nih.gov |
| Placebo | 11.2% | nih.gov |
Formal drug interaction studies for the specific combination nasal spray have not been performed; however, the interactions are expected to reflect those of the individual components. drugs.com Studies have been conducted to assess the potential for pharmacokinetic (PK) drug-drug interactions when this compound and Fluticasone propionate are co-administered in a single formulation.
Research indicates that no significant pharmacokinetic drug-drug interaction occurs between the two active components. nih.govnih.gov The systemic exposure of Azelastine was found to be equivalent when administered as part of the combination spray compared to an Azelastine-only formulation. nih.govfda.gov Similarly, the co-administration of Fluticasone propionate and this compound does not appear to affect the systemic exposure of each other. fda.gov
The systemic bioavailability of intranasally administered this compound is approximately 40%. nih.govnih.gov In contrast, Fluticasone propionate has a very low systemic bioavailability (around 1%) due to high first-pass metabolism. nih.gov While some studies noted a slight increase in Fluticasone propionate exposure with the combination product compared to a monotherapy formulation, the serum concentrations remained very low, suggesting no clinically meaningful differences in terms of systemic safety. nih.gov
Pharmacokinetic Profile of Azelastine (AZE) in Combination vs. Monotherapy
| Pharmacokinetic Parameter | Comparison | Ratio (90% Confidence Interval) | Conclusion |
|---|---|---|---|
| AUC (Area Under the Curve) | Combination vs. AZE mono-product | 98.8% (91.0%, 107.4%) | Equivalent Bioavailability nih.gov |
| Cmax (Maximum Concentration) | Combination vs. AZE mono-product | 102.7% (92.1%, 114.4%) | Equivalent Bioavailability nih.gov |
The combination of this compound and Fluticasone propionate is generally well-tolerated in clinical trials. epa.govnih.gov While specific studies designed to assess additive or synergistic toxic effects are not extensively detailed in the provided search results, the safety profile of the combination therapy appears consistent with the known profiles of the individual components.
Chronic overdosage of Fluticasone propionate may lead to signs of hypercorticism. drugs.com The co-administration of Fluticasone propionate with potent cytochrome P450 3A4 (CYP3A4) inhibitors, such as ritonavir, is not recommended as it can result in increased systemic corticosteroid effects, including Cushing syndrome and adrenal suppression. drugs.com Caution is also advised with other potent CYP3A4 inhibitors like ketoconazole. drugs.com
The most commonly reported adverse reactions in clinical trials for the combination spray include a bitter taste (dysgeusia), nosebleeds (epistaxis), and headache. nih.gov Somnolence has been reported in a small percentage of patients, and individuals are cautioned against engaging in hazardous activities requiring complete mental alertness after administration. drugs.com
This compound with Mussel Mucin
Recent research has explored the concomitant use of this compound nasal spray with mussel mucin for the treatment of allergic rhinitis. nih.goveuropeanreview.orgresearchgate.net Mussel mucin is noted for its anti-inflammatory, antioxidant, and repair-promoting properties. europeanreview.org
A retrospective study involving 80 patients with allergic rhinitis demonstrated that the combination of Azelastine nasal spray and mussel mucin was more effective than Azelastine spray alone. nih.govresearchgate.net The effective rate in the combination group was 95.00% compared to 72.50% in the monotherapy group. nih.govresearchgate.net The combination therapy resulted in significant improvements in clinical symptoms, better nasal ventilation, reduced inflammatory reactions, and enhanced sleep quality. nih.goveuropeanreview.org The combined treatment did not increase the incidence of adverse reactions, indicating a favorable safety profile. europeanreview.org The synergistic effect is attributed to mussel mucin's ability to form a protective biofilm and its inherent anti-inflammatory properties, which complement the antihistaminic action of Azelastine. europeanreview.org
This compound with Other Antihistamines (e.g., Cetirizine, Olopatadine)
The concurrent use of this compound nasal spray with other antihistamines, either nasal or oral, may lead to an increase in certain side effects due to the potential for additive pharmacodynamic effects.
When Azelastine nasal spray is used together with Cetirizine, there is a possibility of increased side effects such as dizziness, drowsiness, and difficulty concentrating. drugs.com Similarly, combining Azelastine nasal spray with Olopatadine (B1677272) nasal spray may heighten these same central nervous system effects. drugs.com Patients, particularly the elderly, may also experience impairment in thinking, judgment, and motor coordination. drugs.com It is generally recommended to avoid or limit the use of alcohol while taking these combinations, as it can further exacerbate these side effects. drugs.comdrugs.com
From an efficacy standpoint, both Azelastine and Olopatadine nasal sprays are considered effective first-line treatments for allergic rhinitis, with clinical efficacy equal or superior to oral second-generation antihistamines. nih.gov A study comparing the two found their effects to be comparable in suppressing allergen-induced nasal symptoms. nih.gov Using two nasal antihistamines concurrently is generally considered a therapeutic duplication. drugs.com
Advanced Research Methodologies and Analytical Techniques for Azelastine Hydrochloride
In vitro and In vivo Experimental Models for Pharmacological Characterization
Azelastine (B1213491) hydrochloride's diverse pharmacological effects have been characterized using a range of in vitro and in vivo models. In vitro studies have been instrumental in dissecting its molecular and cellular mechanisms. For instance, the antiviral activity of azelastine has been demonstrated in Vero E6 cells and reconstituted human nasal tissue, where it was shown to inhibit SARS-CoV-2 infection. news-medical.netfrontiersin.org In these models, researchers assessed the reduction in virus-induced cytopathic effects and viral copy numbers to determine the drug's efficacy. frontiersin.org Furthermore, cancer cell lines, such as HeLa cells, have been used to investigate azelastine's potential as an anticancer agent, revealing its ability to induce apoptosis and autophagy. mdpi.comnih.gov
In vivo research has largely focused on its anti-inflammatory properties in the context of respiratory conditions. Clinical studies involving patients with allergic rhinitis (AR) and nonallergic/vasomotor rhinitis (NAR/VMR) have served as crucial in vivo models. nih.govresearchgate.net In these studies, the effects of azelastine were evaluated by analyzing nasal swabs and assessing clinical symptoms. nih.govresearchgate.net Additionally, its impact on bronchial asthma has been investigated through clinical trials where bronchial biopsies were taken to analyze the infiltration of inflammatory cells before and after treatment. nih.gov These human studies are complemented by pre-clinical evaluations, although the specific animal models were not detailed in the reviewed literature. Azelastine has demonstrated a broad range of pharmacological effects on inflammatory mediators like leukotrienes and platelet-activating factor in both in vitro and in vivo settings. nih.gov
Cytological Analysis of Nasal Mucous Membrane Cells
Cytological analysis of nasal swabs has emerged as a key technique for evaluating the topical effects of azelastine hydrochloride on the nasal mucosa. nih.gov This method involves the collection, staining, and microscopic analysis of cells from the nasal epithelium to create detailed cytograms. researchgate.netnih.gov Such analyses provide valuable insights into the cellular changes occurring in response to treatment in conditions like allergic and non-allergic rhinitis. nih.gov
Studies have demonstrated that therapy with this compound promotes the regeneration of ciliated cells in the nasal mucosa of patients with rhinitis. nih.govresearchgate.netnih.gov In patients with allergic rhinitis, the ciliated epithelium often shows signs of degeneration and apoptosis. nih.gov Following a four-week treatment period with azelastine, cytological analysis revealed significant changes indicative of regeneration, contributing to the restoration of homeostasis in the nasal mucosa. nih.govnih.gov This regenerative effect is a key indicator of the therapeutic benefits of azelastine in restoring the normal function and structure of the nasal epithelium. nih.govresearchgate.net
This compound has been shown to induce both autophagy and apoptosis in epithelial cells, processes that are crucial for tissue homeostasis and eliminating damaged cells. nih.govresearchgate.netnih.gov In the context of rhinitis, cytological studies have confirmed that azelastine treatment leads to an increase in apoptotic features in columnar cells, which is a significant mechanism for restoring a healthy epithelial layer. nih.gov
In a different context, the pro-apoptotic and autophagic effects of azelastine have been studied in cancer cell lines. In HeLa cells, lower concentrations (15–25 µM) of azelastine predominantly induced autophagy, characterized by increased vacuolization and LC3 protein activation. mdpi.comnih.gov At higher concentrations (45–90 µM), azelastine clearly promoted apoptosis by activating caspase 3/7 and inactivating the anti-apoptotic Bcl-2 protein. mdpi.comnih.gov
| Azelastine Concentration | Primary Cellular Process Induced in HeLa Cells | Key Molecular/Cellular Observations |
|---|---|---|
| 15 µM - 25 µM | Autophagy | Increased cytoplasmic vacuolization, Increased LC3 protein activity. mdpi.com |
| 45 µM - 90 µM | Apoptosis | Activation of caspase 3/7, Inactivation of Bcl-2 protein, Chromatin condensation and nuclear fragmentation. mdpi.com |
This compound has demonstrated significant effects on reducing the infiltration of inflammatory cells and modulating the expression of adhesion molecules. nih.gov In patients with allergic rhinitis, treatment with azelastine has been shown to significantly decrease the number of eosinophils and neutrophils in the nasal mucosa. nih.govnih.gov Similarly, in studies of bronchial asthma, azelastine treatment led to a reduction of eosinophils and various T lymphocyte populations in the bronchial mucosa. nih.gov
The mechanism behind this reduced cell infiltration is partly attributed to the downregulation of intercellular adhesion molecule-1 (ICAM-1). nih.govnih.gov ICAM-1 is expressed on epithelial cells upon allergen exposure and plays a crucial role in the migration of inflammatory cells. nih.gov Studies have shown that topical azelastine administration significantly decreases ICAM-1 expression on nasal epithelial cells during both early and late-phase allergic reactions. nih.gov
| Condition | Effect on Inflammatory Cells | Effect on Adhesion Molecules |
|---|---|---|
| Allergic Rhinitis | Significant reduction in eosinophils and neutrophils. nih.govnih.gov | Downregulation of ICAM-1 expression on nasal epithelial cells. nih.gov |
| Bronchial Asthma | Reduction of EG2(+) eosinophils, CD3(+), CD4(+), CD8(+), and CD25(+) T lymphocytes. nih.gov | Not specified in the provided search results. |
Biophysical and Biochemical Assays for Molecular Interactions
Biophysical and biochemical assays are employed to understand the molecular interactions of this compound with its biological targets. These methods provide detailed information on binding affinities and the structural basis of drug-target interactions. Computational studies, including molecular docking and dynamics, have been used to examine the interaction of azelastine with various proteins. nih.gov For example, such studies have been applied to investigate the interaction of an azelastine-related compound with the Mycobacterium tuberculosis ArgF protein. nih.gov Techniques like surface plasmon resonance (SPR) have been used to determine the binding affinity of azelastine to specific targets, such as the ACE2 receptor. nih.gov
Ligand-based and structure-based virtual screening have become powerful computational tools in drug discovery and repurposing. researchgate.net This methodology has been successfully used to identify new potential therapeutic applications for existing drugs like this compound. Through a structure-based virtual screening of a library of FDA-approved drugs, azelastine was identified as a novel inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This screening process involves molecular docking simulations to predict the binding of numerous compounds to a specific protein target, followed by experimental validation of the top-scoring candidates. researchgate.net This approach not only identified azelastine as a dual cholinesterase inhibitor but also suggested its potential for repurposing in conditions like Alzheimer's disease. researchgate.net
Spectrophotometric Methods (e.g., MTT assay, Cathepsin D and L Activity)
Spectrophotometry serves as a valuable tool in the advanced analysis of this compound's effects at a cellular level. These methods are predicated on measuring the absorbance of light by a sample to determine the concentration of an analyte or to observe cellular processes.
The MTT assay is a widely used spectrophotometric method to assess cell viability and metabolic activity. abcam.comaatbio.com This assay is based on the ability of viable cells with active metabolism to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. aatbio.comnih.gov The quantity of this formazan, which is directly proportional to the number of viable cells, is measured by recording the absorbance at approximately 570 nm. nih.gov In studies involving this compound, the MTT assay has been utilized to evaluate its impact on cell viability, demonstrating that at concentrations of 45–90 µM, it can damage mitochondria in HeLa cells. mdpi.comnih.gov
Another significant application of spectrophotometry in this compound research is the measurement of lysosomal enzyme activity, specifically Cathepsin D and L. Research has shown that treatment with this compound can lead to a concentration-dependent increase in the activity of these lysosomal hydrolases. mdpi.com For instance, at concentrations of 15 µM and 25 µM, the activity of Cathepsin D and L increased to 179.96% and 177.54%, respectively. mdpi.com This increase indicates an enhancement of degradative processes within the cells. mdpi.com
Table 1: Effect of this compound on Cathepsin D and L Activity in HeLa Cells mdpi.com
| Azelastine Concentration (µM) | Cathepsin D and L Activity (%) |
|---|---|
| 15 | 179.96 |
| 25 | 177.54 |
| 45 | 173.89 |
| 60 | 144.33 |
| 90 | 120.53 |
Cytometric Methods (e.g., Cell Cycle Analysis, Apoptosis Assays, ROS Concentration, Mitochondrial Membrane Potential, Phosphorylated H2A.X Level)
Cytometric methods, particularly flow cytometry, provide detailed insights into the cellular effects of this compound by analyzing individual cells within a population. bdbiosciences.combio-rad-antibodies.com
Cell Cycle Analysis: Studies on cervical cancer cells (HeLa) have shown that this compound can block cells in the S phase of the cell cycle, a critical phase for DNA replication. mdpi.comnih.gov
Apoptosis Assays: The induction of apoptosis, or programmed cell death, is a key area of investigation. sigmaaldrich.com this compound has been shown to clearly promote apoptosis at concentrations of 45–90 µM through the activation of caspase 3/7 and inactivation of the Bcl-2 protein. mdpi.comnih.gov The Annexin V assay is a common cytometric method used to detect early and late apoptotic cells. nih.gov Following exposure to this compound, a significant, concentration-dependent increase in apoptotic cells is observed. nih.gov
Table 2: Induction of Apoptosis by this compound in HeLa Cells nih.gov
| Azelastine Concentration (µM) | Percentage of Apoptotic Cells (%) |
|---|---|
| 15 | >26 |
| 25 | >34 |
| 45 | 60.13 |
| 60 | >93 |
| 90 | >98 |
Reactive Oxygen Species (ROS) Concentration: this compound has been found to increase the concentration of ROS within cells, which can lead to DNA damage. mdpi.comnih.gov
Mitochondrial Membrane Potential: Damage to mitochondria, a key event in apoptosis, can be assessed by measuring the mitochondrial membrane potential (Δψm). frontiersin.orgresearchgate.net Studies have demonstrated that this compound causes damage to mitochondria in HeLa cells, which is confirmed by staining with rhodamine 123 and in the MTT test. mdpi.comnih.gov
Phosphorylated H2A.X Level: The phosphorylation of histone H2A.X at serine 139 to form γ-H2A.X is an early cellular response to DNA double-strand breaks. cellsignal.com Cytometric evaluation of phosphorylated H2A.X levels has shown that this compound can cause DNA damage in a concentration-dependent manner. mdpi.com
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids. ekb.egekb.eg
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound. ekb.egjuniperpublishers.com A variety of HPLC methods have been developed and validated for its determination. ajpamc.comijnrd.org These methods are known for their simplicity, precision, and accuracy. researchgate.net
A common approach is reverse-phase HPLC, often utilizing a C18 column. ajpamc.com The mobile phase typically consists of a mixture of a buffer solution (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724). researchgate.net Detection is commonly carried out using a UV detector at a wavelength of around 290 nm. researchgate.net The retention time for this compound in one such method was found to be 4.34 minutes. researchgate.net Linearity for quantification has been established in concentration ranges such as 5–120 μg/ml, with high correlation coefficients (e.g., 0.9996). researchgate.net The limits of detection (LOD) and quantitation (LOQ) have been reported to be as low as 0.81 μg/ml and 2.44 μg/ml, respectively. researchgate.net
Table 3: Example of HPLC Method Parameters for this compound Analysis researchgate.net
| Parameter | Value |
|---|---|
| Column | Waters Spherisorb CN (250 mm×4.6 mm, 5-μm) |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 290 nm |
| Retention Time | 4.34 min |
| Linearity Range | 5–120 μg/ml |
| Correlation Coefficient | 0.9996 |
| LOD | 0.81 μg/ml |
| LOQ | 2.44 μg/ml |
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable for the analysis of this compound. ekb.egnih.gov HPTLC offers improved resolution and sensitivity compared to conventional TLC. sigmaaldrich.com
A reported TLC method for the assay of this compound in the presence of its alkaline degradant utilized a mobile phase of glacial acetic acid, water, and acetonitrile in a ratio of 1:2:8 (v/v/v). ekb.eg For HPTLC, a common stationary phase is precoated silica (B1680970) gel 60 F254 aluminum plates. researchgate.netijper.org One developed HPTLC method used a solvent system of toluene, chloroform, and methanol (B129727) (5:4:2 v/v/v) with densitometric evaluation at 212 nm. researchgate.net In this system, the Rf value for this compound was 0.41±0.02. researchgate.net The linearity of this method was established in the range of 40-140 ng/spot, with a lower limit of detection of 20 ng/spot. researchgate.net
Table 4: HPTLC Method for this compound researchgate.net
| Parameter | Value |
|---|---|
| Stationary Phase | Aluminum plates precoated with silica gel 60 F254 |
| Mobile Phase | Toluene : Chloroform : Methanol (5 : 4 : 2 v/v/v) |
| Detection Wavelength | 212 nm |
| Rf Value | 0.41±0.02 |
| Linearity Range | 40-140 ng/spot |
| Limit of Detection | 20 ng/spot |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis that can be used for the separation of both neutral and charged analytes. wikipedia.orgscienceopen.com This technique has been reported for the analysis of this compound. upce.cz MEKC utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in the running buffer at a concentration above its critical micelle concentration. wikipedia.org Analytes are separated based on their differential partitioning between the micelles (pseudo-stationary phase) and the surrounding aqueous buffer solution (mobile phase). wikipedia.org
Spectroscopic and Electrochemical Methods
A range of spectroscopic and electrochemical methods are employed for the determination of this compound. ekb.egekb.eg
Spectroscopic Methods: Besides the spectrophotometric methods discussed for cellular analysis, other spectroscopic techniques are used for quantitative analysis in pharmaceutical formulations. canchemtrans.ca These include methods based on the formation of ion-pair complexes between this compound and dyes like bromocresol green, methyl orange, and alizarin (B75676) red S. canchemtrans.ca The resulting colored complexes are extracted and measured at specific wavelengths. canchemtrans.ca For instance, the complex with bromocresol green is measured at 418 nm. canchemtrans.ca These methods have shown linearity over concentration ranges such as 1.0–20 μg mL−1. canchemtrans.ca Spectrofluorimetry has also been documented as a sensitive method for its quantification. researchgate.net
Electrochemical Methods: Electrochemical techniques offer another avenue for the analysis of this compound. juniperpublishers.comupce.cz Voltammetric methods, using glassy carbon or carbon paste electrodes, have been developed to study the electrochemical behavior of this compound. upce.cz An ion-selective electrode, composed of azelastine-tetrafluorophenyl borate, a plasticizer, and polyvinyl chloride, has been utilized for its determination in syrup and blood. ekb.eg Potentiometric titration is another method, recognized by the British and United States Pharmacopeias, where this compound is dissolved in anhydrous formic acid and titrated against perchloric acid. ekb.eg
Thermoanalytical Studies for Thermal Degradation and Purity
Thermoanalytical techniques are crucial in the pharmaceutical industry for determining the physicochemical properties of drug substances, including stability, purity, and degradation kinetics. ijcrt.org
Thermogravimetry (TGA) and its derivative (DTG), along with Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and purity of this compound. ijcrt.orgnih.gov TGA measures changes in the mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. alstesting.co.th
Studies on this compound have revealed its thermal behavior under controlled conditions. The TGA/DTG curves for this compound show two main stages of thermal decomposition. researchgate.net The substance remains stable up to a temperature of 294.5°C. researchgate.net The decomposition process follows first-order kinetics. researchgate.net
DSC analysis is instrumental in determining the melting point and purity of the compound. ijcrt.org The DSC curve for this compound displays a sharp endothermic peak corresponding to its melting point, which is a key indicator of its purity. researchgate.net For instance, a DSC thermogram recorded at a heating rate of 2°C per minute in a dynamic nitrogen atmosphere can be used for purity determination. ijcrt.org
Table 1: Thermal Decomposition Stages of this compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|---|
| 1 | 294 - 345 | ~79.9% | Release of C₁₃H₁₆ClN₃O |
| 2 | 345 - 590 | ~20.79% | Hydrolysis of C₉H₉N |
Data sourced from thermoanalytical studies of Azelastine HCl. researchgate.net
Mass Spectrometry with Electron Impact (MS-EI) is a powerful technique used to elucidate the fragmentation pathway of molecules like this compound. ijcrt.orgresearchgate.net This analysis helps in identifying the structure of the molecule and its degradation products. researchgate.netnih.gov
In the MS-EI analysis of this compound, the molecule is bombarded with electrons, causing it to ionize and break into smaller, charged fragments. The mass-to-charge ratio (m/z) of these fragments is then measured. The fragmentation pattern provides a unique "fingerprint" for the compound. The full-scan positive ion spectrum for azelastine shows a protonated precursor ion [M+H]⁺ at an m/z of 382.2. nih.gov Through collision-induced dissociation, the most abundant product ion is observed at m/z 112.2. nih.gov
Another key fragment observed in the mass spectrum is at m/z=87, which corresponds to a significant part of the molecule's structure. researchgate.net The base peak in the spectrum is identified as 2-(1-Methyl-azepan-4-yl)-2H-phthalazin-1-one. researchgate.net This detailed fragmentation analysis is essential for confirming the identity of this compound and for characterizing any potential impurities or degradants. researchgate.netnih.gov
Clinical Trial Design and Outcome Measures in this compound Research
The clinical efficacy of this compound is established through rigorously designed clinical trials that adhere to standardized methodologies.
The gold standard for evaluating the efficacy of this compound is the randomized, double-blind, placebo-controlled trial. nih.govkarger.comresearchgate.net In this design, participants are randomly assigned to receive either the active drug (this compound) or an inactive placebo. clinicaltrials.govnih.gov The "double-blind" aspect means that neither the participants nor the investigators know who is receiving the active treatment, which minimizes bias. clinicaltrials.gov
These trials typically include a single-blind, placebo lead-in period (e.g., 7 days) to establish a baseline of symptoms, followed by a double-blind treatment period lasting several weeks (e.g., 28 days). nih.govkarger.comresearchgate.net For instance, a trial might compare different concentrations of this compound (e.g., 0.10% and 0.15%) against a placebo, with patients randomized in a 1:1:1 ratio. nih.govkarger.com The primary goal is to demonstrate a statistically significant improvement in symptoms for the azelastine group compared to the placebo group. nih.govresearchgate.netfirstwordpharma.com
To position this compound within the existing therapeutic landscape, head-to-head comparative studies are conducted. These trials directly compare the efficacy of this compound with other established treatments for allergic rhinitis, such as intranasal corticosteroids (e.g., fluticasone (B1203827) furoate, fluticasone propionate) or oral antihistamines. nih.govresearchgate.netnih.gov
A key component of clinical trials for this compound is the quantitative evaluation of symptom severity using standardized scoring systems. The most commonly used metric is the Total Nasal Symptom Score (TNSS). medpath.com
The TNSS is the sum of scores for four individual nasal symptoms:
Runny nose (rhinorrhea)
Nasal congestion
Itchy nose
Sneezing
Patients record the severity of each symptom in a diary, typically twice daily (morning and evening). nih.govmedpath.com Each symptom is rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). nih.govmedpath.com The total score can therefore range from 0 to 12 for a single assessment, or 0 to 24 for a daily (AM and PM combined) score. nih.govmedpath.com The primary endpoint in many trials is the change from the baseline TNSS over the treatment period. nih.govresearchgate.net Both reflective TNSS (rTNSS), which assesses symptoms over the past 12 hours, and instantaneous TNSS (iTNSS), assessing symptoms over the last 10 minutes, are utilized. medpath.comfda.gov
Table 2: Total Nasal Symptom Score (TNSS) Rating Scale
| Score | Severity Description |
|---|---|
| 0 | No symptoms |
| 1 | Mild symptoms |
| 2 | Moderate symptoms |
| 3 | Severe symptoms |
This scale is applied to each of the four core nasal symptoms (sneezing, runny nose, itchy nose, nasal congestion). nih.govmedpath.com
Quality of Life Assessments (e.g., Rhinitis Quality of Life Questionnaire)
One of the most widely used instruments in this area is the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ). The RQLQ is a 28-item questionnaire divided into seven domains, with each item rated on a 7-point scale (0 = not troubled to 6 = extremely troubled) clinicaltrials.govclinicaltrials.gov. This tool allows for a comprehensive evaluation of how rhinitis symptoms affect a patient's life.
| Parameter | Azelastine Nasal Spray Improvement | Cetirizine Oral Tablet Improvement | Significance (p-value) |
|---|---|---|---|
| RQLQ Overall Score | Greater Improvement | Less Improvement | p = .002 |
| RQLQ Individual Domains | Greater Improvement | Less Improvement | p ≤ .02 |
Assessment of Onset and Duration of Action
The speed at which a medication provides relief and the length of time its effects last are critical factors for patients managing allergic rhinitis symptoms nih.gov. This compound has been extensively studied to determine its onset and duration of action in both nasal spray and ophthalmic formulations.
Nasal Spray: Clinical studies have consistently shown that this compound nasal spray has a rapid onset of action. Symptom relief can begin as early as 15 to 30 minutes after administration nih.govnih.govnih.gov. In a study using an environmental exposure chamber, a statistically significant improvement in the Total Nasal Symptom Score (TNSS) was observed 30 minutes after dosing with this compound 0.15% nasal spray compared to placebo, and this effect was sustained for all subsequent time points over a 4-hour period nih.gov. Other controlled studies have noted that while some patients experience relief within an hour, substantial symptom relief is typically apparent within 3 hours medcentral.com.
The duration of action for intranasal this compound is prolonged, providing relief for up to 12 hours, and in some cases, up to 24 hours nih.govwikipedia.orgdrugbank.compatsnap.com. This allows for a convenient dosing regimen and sustained control of symptoms like rhinorrhea, sneezing, and nasal pruritus nih.gov.
Ophthalmic Solution: When formulated as eye drops for allergic conjunctivitis, this compound demonstrates an even more rapid onset. In an allergen challenge model study, the onset of action was seen within 3 minutes for providing relief of ocular itching medcentral.comnih.gov.
The duration of effect for the ophthalmic solution is also significant, lasting for at least 8 to 10 hours after a single administration medcentral.comnih.gov. In the same allergen challenge study, azelastine-treated eyes showed significantly lower mean itching and conjunctival redness scores compared to placebo-treated eyes for at least 8 to 10 hours post-dosing nih.gov.
| Formulation | Parameter | Timeframe | Source |
|---|---|---|---|
| Nasal Spray | Onset of Action | 15-30 minutes | nih.govnih.govnih.gov |
| Duration of Action | Up to 12-24 hours | nih.govwikipedia.orgdrugbank.compatsnap.com | |
| Ophthalmic Solution | Onset of Action | Within 3 minutes | medcentral.comnih.gov |
| Duration of Action | At least 8-10 hours | medcentral.comnih.gov |
Future Directions and Emerging Research Areas for Azelastine Hydrochloride
Investigation of Novel Therapeutic Applications Beyond Allergic Conditions
While azelastine (B1213491) hydrochloride is well-established for allergic rhinitis and conjunctivitis, its broad-spectrum anti-inflammatory and mast cell-stabilizing properties suggest potential applications in other medical conditions. nih.gov Research is expanding to explore its efficacy in diseases where mast cells and inflammatory mediators play a significant role. One area of investigation is its use in nonallergic vasomotor rhinitis, for which it has already received approval in some countries. nih.govwikipedia.org
Emerging preclinical research has also pointed towards a potential antiviral role. In vitro studies using reconstituted human nasal tissue demonstrated that azelastine could significantly inhibit the replication of SARS-CoV-2. frontiersin.orgnews-medical.net This has opened up the possibility of using azelastine nasal spray for the prevention or treatment of SARS-CoV-2 nasal colonization, potentially reducing viral transmission. news-medical.net Further clinical studies are required to validate these in vitro findings. Other potential areas of exploration could include inflammatory skin conditions and respiratory diseases beyond asthma, where the underlying pathophysiology involves mast cell activation and the release of inflammatory mediators that azelastine is known to inhibit. nih.gov
Development of New Formulations and Delivery Systems
Innovation in the formulation and delivery of azelastine hydrochloride aims to enhance patient compliance, improve efficacy, and expand its therapeutic reach. A significant recent development has been the transition of a higher concentration (0.15%) this compound nasal spray from prescription-only to over-the-counter (OTC) availability in the United States. pharmacytimes.comgoodrx.com This move increases accessibility for patients with allergic rhinitis. pharmacytimes.com
Beyond OTC formulations, research is ongoing to create novel delivery systems. These include mucoadhesive formulations designed to prolong the residence time of the drug in the nasal cavity, potentially leading to a longer duration of action and reduced dosing frequency. The development of combination products, such as a single nasal spray containing both this compound and a corticosteroid like fluticasone (B1203827) propionate (B1217596), has already proven to be more effective for allergic rhinitis symptom relief than monotherapy with either agent alone. nih.gov Future research may focus on nanotechnology-based delivery systems to target specific cells or tissues, or the development of formulations with taste-masking agents to improve the user experience, as a bitter taste is a common side effect of the nasal spray. wikipedia.org
Further Elucidation of Non-H1 Receptor Mediated Anti-inflammatory Effects
This compound's therapeutic action is not limited to its potent H1-receptor antagonism. droracle.ai It exhibits a multi-faceted mechanism of action that includes mast cell stabilization and a broad range of anti-inflammatory effects, which are key areas for ongoing research. wikipedia.orgresearchgate.net Azelastine is known to inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells, a process crucial in both the early and late phases of an allergic reaction. nih.govnih.govmerckmanuals.com
The mechanisms behind these non-H1 receptor-mediated effects are not fully understood but are an active area of investigation. It is suggested that azelastine may interfere with calcium ion channels, reducing the intracellular calcium accumulation required for mast cell degranulation. frontiersin.orgnih.gov Furthermore, azelastine has been shown to inhibit the synthesis or release of numerous other inflammatory mediators, including:
Leukotrienes nih.govdroracle.ai
Kinins nih.govdroracle.ai
Platelet-activating factor droracle.ainih.gov
Cytokines nih.gov
Superoxide (B77818) free radicals nih.gov
By further clarifying these pathways, researchers hope to better understand the full therapeutic potential of azelastine and identify new clinical applications.
Table 1: Known Non-H1 Receptor Mediated Effects of this compound
| Effect | Mediators/Processes Involved | Potential Clinical Relevance |
| Mast Cell Stabilization | Inhibition of histamine, tryptase, and cytokine release | Attenuation of early and late-phase allergic reactions nih.govnih.gov |
| Anti-inflammatory Action | Inhibition of leukotrienes, kinins, platelet-activating factor | Reduction of nasal congestion, mucus production, and cellular infiltration droracle.airhinologyjournal.com |
| Inhibition of Oxidative Stress | Decreased generation of superoxide free radicals from neutrophils and eosinophils | Attenuation of tissue damage in inflammatory conditions nih.govnih.gov |
| Modulation of Adhesion Molecules | Downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) | Reduction in the migration of inflammatory cells to the site of inflammation nih.govrhinologyjournal.com |
Pharmacogenomic Studies and Personalized Medicine Approaches
The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specifically, enzymes such as CYP3A4, CYP2D6, and CYP1A2 are involved in its N-demethylation to its major active metabolite, desmethylazelastine (B192710). nih.govnih.gov The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms. metabolon.com This variability can lead to differences in how a patient metabolizes azelastine, potentially affecting the drug's efficacy and safety profile. metabolon.com
Pharmacogenomic research aims to identify these genetic variations and understand their impact on drug response. For azelastine, studies have noted large interindividual variation in its pharmacokinetics. researchgate.net Future pharmacogenomic studies could focus on identifying specific single nucleotide polymorphisms (SNPs) in CYP genes that correlate with altered azelastine metabolism. This knowledge could lead to personalized medicine approaches, where genetic testing could help predict a patient's response to azelastine, allowing for individualized treatment strategies to optimize therapeutic outcomes. For instance, individuals identified as "poor metabolizers" due to certain genetic variants might require different dosing regimens compared to "ultrarapid metabolizers". metabolon.com
Table 2: Cytochrome P450 Enzymes Involved in Azelastine Metabolism
| Enzyme | Role in Azelastine Metabolism | Significance for Pharmacogenomics |
| CYP3A4 | Major enzyme responsible for N-demethylation | Highly variable expression and activity; subject to numerous drug interactions nih.govmedsafe.govt.nz |
| CYP2D6 | Contributes to N-demethylation, particularly the high-affinity component | Well-known for extensive genetic polymorphism, leading to distinct metabolizer phenotypes nih.govnih.gov |
| CYP1A2 | Plays a minor role in N-demethylation | Activity can be influenced by genetic factors and environmental factors like smoking nih.gov |
Long-term Safety and Efficacy Studies in Diverse Patient Populations
This compound has been in clinical use for many years and is generally considered to have a good safety and tolerability profile in both adults and children for its approved indications. nih.goveverydayhealth.com It has been approved for use in children as young as three years for the ophthalmic formulation and five years for some nasal spray formulations. wikipedia.orgnih.gov However, as with many medications, much of the initial clinical trial data comes from specific, often homogenous, patient populations.
Future research should include large-scale, long-term studies to continue monitoring the safety and efficacy of this compound, particularly with chronic use. It is important to gather more data in diverse patient populations that may have been underrepresented in earlier trials. This includes various ethnic groups, patients at the extremes of age (very young children and the elderly), and individuals with common comorbidities or those taking multiple medications. Such studies will provide a more comprehensive understanding of the drug's real-world performance and ensure its continued safe and effective use across the broadest possible patient spectrum.
Exploration of this compound's Role in Modulating Specific Inflammatory Pathways and Cellular Processes
Beyond its general anti-inflammatory effects, research is beginning to uncover the specific molecular pathways and cellular processes modulated by this compound. Studies have shown that azelastine can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that plays a central role in regulating the expression of many pro-inflammatory genes. nih.govresearchgate.net By inhibiting NF-κB, azelastine can reduce the production of inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) in human mast cells. frontiersin.orgnih.govresearchgate.net
Azelastine also exerts effects on various inflammatory cells. It has been shown to inhibit the generation of superoxide from both neutrophils and eosinophils, which are key effector cells in allergic inflammation. nih.gov In patients with nasal polyps and allergic rhinitis, treatment with azelastine has been found to significantly reduce the levels of eosinophil cationic protein (ECP) and myeloperoxidase (MPO), which are markers for eosinophil and neutrophil activation, respectively. nih.govbohrium.com Cytological studies have also confirmed that intranasal azelastine significantly reduces the number of eosinophils and neutrophils in the nasal mucosa of patients with allergic rhinitis. nih.gov Further exploration of these specific cellular and molecular mechanisms will provide deeper insights into its anti-inflammatory properties and may uncover additional therapeutic targets.
Q & A
Q. How can azelastine hydrochloride be reliably identified and quantified in pharmaceutical formulations?
Methodological Answer: Use validated chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or liquid chromatography with fluorescence detection. For identification, compare UV-Vis absorption spectra (1:200,000 dilution) to reference standards, ensuring peak retention times and spectral overlaps match . Quantification requires calibration curves (e.g., 280–1680 ng/band for HPTLC) and adherence to ICH guidelines for linearity, precision, and accuracy .
Q. What are the critical physicochemical properties of this compound relevant to formulation stability?
Methodological Answer: Key properties include solubility profiles (freely soluble in formic acid, sparingly in water/ethanol), melting point (~225°C with decomposition), and optical rotation (none observed in 1:200 solutions). Stability studies should monitor degradation under stress conditions (heat, light, pH extremes) using forced degradation protocols paired with stability-indicating assays .
Q. How should researchers validate analytical methods for this compound in plasma samples?
Methodological Answer: Employ manual-injection liquid chromatography with fluorescence detection. Validate parameters per ICH Q2(R1):
- Linearity : Over 280–1680 ng/band (HPTLC) or 50 µg/mL (LC).
- Precision : ≤2% RSD for intra-/inter-day variability.
- Accuracy : Spike-recovery tests (98–102%).
- Sensitivity : LOD/LOQ determined via signal-to-noise ratios .
Advanced Research Questions
Q. How can experimental design optimize forced degradation studies for this compound?
Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate degradation pathways under oxidative, acidic, alkaline, and thermal stress. For example, reflux samples in 0.1N HCl/NaOH or expose to UV light (254 nm), then analyze degradation products via HPTLC or LC-MS. Include system suitability tests (e.g., column efficiency, tailing factor) to ensure robustness .
Q. What pharmacokinetic parameters must be considered when comparing this compound formulations?
Methodological Answer: Conduct randomized crossover trials measuring:
Q. How do impurity profiles impact this compound quality control?
Methodological Answer: Use USP-grade reference standards and LC-UV methods (210 nm, 10-µm L10 column) to quantify impurities. Limit unspecified impurities to ≤0.1% and total impurities to ≤0.5%. Forced degradation studies reveal major degradation products (e.g., N-desmethyl azelastine) requiring stability-indicating method validation .
Q. What in vitro models demonstrate this compound’s anti-inflammatory mechanisms?
Methodological Answer: Use human mast cells or RBL-2H3 cell lines to measure inhibition of:
- Cytokines : IL-6, TNF-α, IL-8 (ELISA).
- NF-κB activation : Luciferase reporter assays.
- Calcium flux : Fluorometric assays. Dose-response curves (0.1–10 µM) confirm concentration-dependent effects .
Methodological Considerations for Experimental Design
Q. How to address contradictory pharmacokinetic data in this compound studies?
Methodological Answer: Discrepancies in Cmax or AUC between studies may arise from formulation differences (e.g., nasal spray vs. oral) or analytical variability. Reconcile data by standardizing:
Q. What statistical approaches are critical for analyzing this compound dose-response relationships?
Methodological Answer: Apply non-linear regression (e.g., Hill equation) to calculate EC50 values. For clinical data, use mixed-effects models to account for inter-subject variability. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
